molecular formula C8H14O B14554906 5-Methylhepta-1,5-dien-4-ol CAS No. 62036-50-4

5-Methylhepta-1,5-dien-4-ol

Cat. No.: B14554906
CAS No.: 62036-50-4
M. Wt: 126.20 g/mol
InChI Key: DZMNWBJXNUQUME-UHFFFAOYSA-N
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Description

5-Methylhepta-1,5-dien-4-ol is an organic compound with the molecular formula C8H14O. It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a heptadiene backbone with a methyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhepta-1,5-dien-4-ol can be achieved through various synthetic routes. One common method involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This reaction typically requires specific catalysts and optimized reaction conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methylhepta-1,5-dien-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.

Scientific Research Applications

5-Methylhepta-1,5-dien-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylhepta-1,5-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylhepta-1,5-dien-4-ol is unique due to its specific combination of a heptadiene backbone with a methyl group and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62036-50-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

5-methylhepta-1,5-dien-4-ol

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4-5,8-9H,1,6H2,2-3H3

InChI Key

DZMNWBJXNUQUME-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(CC=C)O

Origin of Product

United States

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